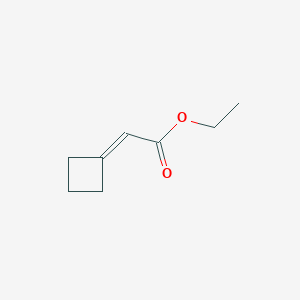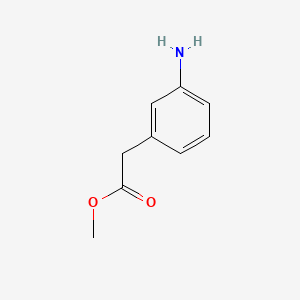
2,3-Bis(chlormethyl)pyrazin
Übersicht
Beschreibung
“2,3-Bis(chloromethyl)pyrazine” is a chemical compound with the molecular formula C6H6Cl2N2 . It can be synthesized by chemical methods or by certain microorganisms . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “2,3-Bis(chloromethyl)pyrazine” involves a scalable process that is safe, economical, and environmentally acceptable . The reaction employs thionyl chloride and 1% v/v DMF in toluene . The reaction safety is a critical parameter in the development of a scalable synthesis of this compound .
Molecular Structure Analysis
The molecular structure of “2,3-Bis(chloromethyl)pyrazine” consists of a pyrazine ring with chloromethyl groups attached at the 2 and 3 positions . Pyrazine is a nitrogen-containing six-membered heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involving “2,3-Bis(chloromethyl)pyrazine” include its formation from the reaction of 1,2-diketones in the presence of ammonia to form diamines or aminoketones . The reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on the pyrazine ring with sodium alkoxides has also been reported .
Wissenschaftliche Forschungsanwendungen
Totalsynthese und Wirkstoffforschung
2,3-Bis(chlormethyl)pyrazin dient als vielseitiger Baustein in der Totalsynthese komplexer Moleküle. Sein Reaktivitätsprofil ermöglicht die Konstruktion verschiedener heterozyklischer Verbindungen, die in der Wirkstoffforschung von großem Interesse sind. Forscher nutzen diese Verbindung zur Synthese neuer Wirkstoffe mit potenziellen therapeutischen Werten, einschließlich solcher mit antibakteriellen, antiviralen und Antitumor-Eigenschaften .
Medizinische Chemie
In der medizinischen Chemie wird this compound zur Entwicklung neuer Medikamente eingesetzt. Seine Struktur ist für Modifikationen zugänglich, die zur Entdeckung neuer Pharmakophore führen können. Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielen zu interagieren, macht sie zu einem wertvollen Gerüst für das Design von Molekülen mit gewünschten biologischen Aktivitäten .
Antibakterielle Mittel
Der Pyrazinrest, insbesondere in Verbindungen wie this compound, hat sich als antibakteriell wirksam erwiesen. Er wird bei der Synthese von Verbindungen eingesetzt, die bakterielle Infektionen bekämpfen, wobei Forscher seine Verwendung bei der Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme untersuchen .
Kinasehemmung
Kinaseinhibitoren sind entscheidend bei der Behandlung verschiedener Krankheiten, einschließlich Krebs. This compound-Derivate haben eine Aktivität bei der Hemmung von Kinasen gezeigt, die Enzyme sind, die eine Rolle bei der Zellsignalisierung und dem Stoffwechsel spielen. Diese Anwendung ist besonders vielversprechend für die Entwicklung zielgerichteter Krebstherapien .
Chemische Biologie
In der chemischen Biologie wird this compound verwendet, um biologische Systeme und Prozesse zu untersuchen. Seine Integration in biologisch aktive Moleküle ermöglicht es Forschern, biologische Pfade zu untersuchen und zu manipulieren, was zu einem besseren Verständnis von Krankheitsmechanismen und der Identifizierung neuer Arzneimittelziele führt .
Synthetische Methoden
Diese Verbindung ist auch entscheidend für die Weiterentwicklung synthetischer Methoden. Ihre einzigartige chemische Reaktivität ermöglicht die Entwicklung neuer synthetischer Routen und katalytischer Prozesse. Diese Fortschritte tragen zur Effizienz und Skalierbarkeit der Herstellung komplexer Moleküle bei, was für die pharmazeutische Produktion unerlässlich ist .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-bis(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYJOYXMZNZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529404 | |
| Record name | 2,3-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51043-75-5 | |
| Record name | 2,3-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
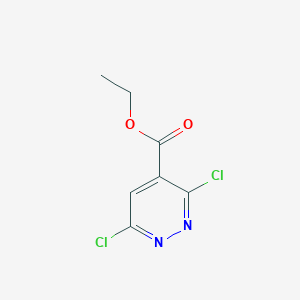
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)
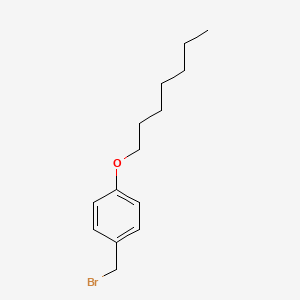



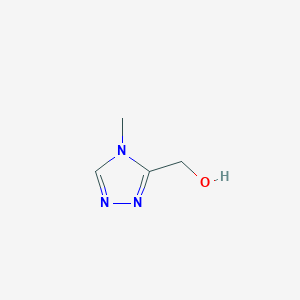

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)
